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Compound of Interest

Compound Name:
3-Nitro-1-(2-phenylethyl)-1H-

pyrazole

CAS No.: 876343-26-9

Cat. No.: B3058077

Get Quote

Part 1: Executive Context & Historical Trajectory[1]
Introduction
N-substituted nitropyrazoles represent a specialized class of nitrogen-rich heterocycles that

have evolved from theoretical curiosities into critical scaffolds for high-energy density materials

(HEDMs) and broad-spectrum antimicrobials.[1] Unlike their carbon-isosteres, the introduction

of the nitro group (

) onto the pyrazole ring—specifically when coupled with N-functionalization—creates a unique
"push-pull" electronic system.[1] This guide explores the chemical lineage of these compounds,
focusing on the regioselective challenges that defined their history and the modern protocols
used to synthesize them.

Historical Eras of Discovery
Era 1: The Structural Foundation (1883–1950s)
The history begins with Ludwig Knorr’s discovery of pyrazole in 1883.[2] Early work was

plagued by the "tautomeric ambiguity" of the pyrazole ring. In unsubstituted pyrazoles, the
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hydrogen atom oscillates between

and

, making the 3- and 5-positions chemically equivalent.[1]

The Challenge: Direct nitration of pyrazole using mixed acid (

) exclusively yielded 4-nitropyrazole. The electron-rich nature of the pyrazole ring directs
electrophilic attack to the C4 position, leaving the C3 and C5 positions inaccessible via
standard electrophilic aromatic substitution (SEAr).

Era 2: The Biological Pivot (1960s–1990s)
In the mid-20th century, researchers discovered that N-alkylated nitropyrazoles possessed

potent biological activity.

Key Discovery: Isomers matter. 1-methyl-5-nitropyrazole derivatives were found to exhibit

distinct antimicrobial profiles compared to their 3-nitro counterparts.[1]

Mechanism: The introduction of the N-substituent locked the tautomerism, distinguishing the

C3 and C5 positions. This era necessitated the development of regioselective synthesis

techniques to access specific isomers for drug development [1].

Era 3: The Energetic Renaissance (2000s–Present)
The modern era is driven by the search for "insensitive munitions." N-substituted

nitropyrazoles, such as 1-methyl-3,4,5-trinitropyrazole (MTNP), emerged as superior

alternatives to TNT.[1] They offer higher density and detonation velocity while maintaining

thermal stability due to the aromatic backbone.

Current State: Research now focuses on "fully nitrated" systems where every carbon bears a

nitro group, stabilized by N-functionalization [2].

Part 2: Chemical Fundamentals &
Regioselectivity[4][5][6]
The Regioselectivity Paradox

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://patents.google.com/patent/US4235995A/en
https://patents.google.com/patent/US4235995A/en
https://patents.google.com/patent/US4235995A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3058077?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Understanding the electron density of the pyrazole ring is prerequisite to successful synthesis.

C4 Attack: The pyrazole ring is

-excessive.[1] The lone pair on the pyrrole-like nitrogen (

) donates density into the ring, making C4 the most nucleophilic site.

C3/C5 Access: Accessing these positions requires indirect methods, such as N-nitro

rearrangement.[1] When N-nitropyrazole is heated in sulfuric acid, the nitro group migrates

from the nitrogen to the C3 position (and subsequently C5), bypassing the natural C4

preference [3].

Visualization: The Regioselectivity Flowchart
The following diagram illustrates the divergent pathways required to access different

nitropyrazole isomers.
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Figure 1: Divergent synthetic pathways for N-substituted nitropyrazoles.[1][3] Note the distinct

routes required for 4-nitro vs. 3,5-dinitro derivatives.

Part 3: Strategic Synthesis Protocols
Protocol A: Synthesis of 1-Methyl-3,4,5-Trinitropyrazole
(MTNP)
This compound represents the "Gold Standard" in modern energetic synthesis, requiring

control over both N-alkylation and exhaustive C-nitration.[1]
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Target Audience: Energetic Materials Chemists Safety Warning:Reactions involve potentially

explosive intermediates. Blast shields and remote manipulation are mandatory.

Phase 1: Iodination of N-Methylpyrazole
Direct nitration of N-methylpyrazole is uncontrolled.[1] We use iodine as a blocking/activating

group that is easier to displace with nitro groups later.

Reagents: N-methylpyrazole (0.1 mol),

(0.16 mol),

(0.06 mol), Acetic Acid/Water.

Procedure:

Dissolve N-methylpyrazole in 50% acetic acid.

Add iodine and iodic acid.[4]

Reflux for 6 hours. The iodine acts as an electrophile, substituting at C3, C4, and C5.

Causality:

oxidizes the formed HI back to

, driving the atom economy and ensuring complete tri-iodination.

Isolation: Pour into ice water, filter the yellow precipitate (1-methyl-3,4,5-triiodopyrazole).[1]

Yield: Typically 85-90%.

Phase 2: Nitro-Deiodination (The Critical Step)[1]
Reagents: Fuming

(100%), Oleum (20%

).

Procedure:
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Prepare a nitrating bath at 0°C.

Slowly add the triiodopyrazole.

Gradually heat to 80-90°C.

Mechanism: The nitronium ion (

) displaces the iodine atoms. This is an ipso-substitution facilitated by the weakness of the
C-I bond compared to C-H.[1]

Purification: Quench on ice. The product precipitates as a white solid. Recrystallize from

ethanol.

Validation:

Melting Point: 91–92 °C.

Density: ~1.83 g/cm³ (High density is critical for detonation velocity).

Protocol B: Regioselective N-Alkylation of 3-
Nitropyrazole
For pharmaceutical applications, obtaining a single isomer from an unsymmetrical pyrazole is

critical.[1]

Challenge: Alkylation of 3-nitropyrazole yields a mixture of 1-alkyl-3-nitropyrazole and 1-alkyl-5-

nitropyrazole. Solution: Use of Dimethyl Carbonate (DMC) as a "green" methylating agent often

favors the 1-methyl-3-nitro isomer due to the specific transition state geometries involving the

catalyst [4].[1]

Workflow:

Mix 3-nitropyrazole with DMC and a base (

).

Reflux at 90°C (DMC acts as both solvent and reagent).
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Result: High selectivity for the less sterically hindered isomer.

Part 4: Comparative Data & Applications
Energetic Properties of N-Substituted Nitropyrazoles
The following table contrasts the physical properties of key derivatives, highlighting why MTNP

is preferred over traditional explosives like TNT.

Compound
Density
(g/cm³)

Melting Point
(°C)

Detonation
Velocity (m/s)

Oxygen
Balance (%)

TNT (Reference) 1.65 80 6,900 -74.0

1-Methyl-4-

nitropyrazole
1.32 94 ~5,200 -123.0

1-Methyl-3,4-

dinitropyrazole
1.68 88 7,800 -55.0

MTNP (Trinitro) 1.83 92 8,650 -14.7

Table 1: Comparative energetic properties. Note the correlation between nitro-loading, density,

and detonation velocity [2, 5].

Biological Activity Structure-Activity Relationship (SAR)
In drug development, the N-substitution pattern dictates efficacy.[1]

Antibacterial: 1-alkyl-3-nitro derivatives generally show higher potency against Gram-

negative bacteria than their 5-nitro isomers.[1]

Mechanism: The 3-nitro group is more accessible for enzymatic reduction (to the active

hydroxylamine/amine species) than the sterically crowded 5-nitro group [6].[1]

Part 5: Mechanism of N-Nitro to C-Nitro
Rearrangement[1]
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This mechanism is the "secret weapon" for synthesizing 3- and 5-nitropyrazoles.[1] It is an

acid-catalyzed intermolecular migration.[1]
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Figure 2: The "Nitro-Migration" mechanism. The reaction is not a simple intramolecular shift but

involves the generation of a free nitronium ion that re-attacks the ring at the thermodynamically

stable C3 position [3].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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